Trisodium diphosphate

Description

Properties

CAS No. |

14691-80-6 |

|---|---|

Molecular Formula |

H4NaO7P2 |

Molecular Weight |

200.96 g/mol |

IUPAC Name |

trisodium;[hydroxy(oxido)phosphoryl] phosphate |

InChI |

InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |

InChI Key |

MHXGNUVRVJWHJK-UHFFFAOYSA-N |

SMILES |

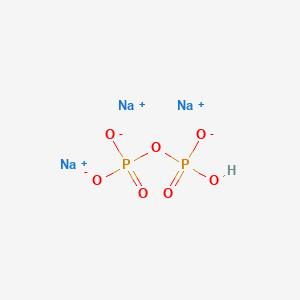

OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)O.[Na] |

Other CAS No. |

14691-80-6 |

physical_description |

DryPowder White powder or grains, occurs anhydrous or as a monohydrate |

Pictograms |

Corrosive; Irritant |

Related CAS |

10042-91-8 |

solubility |

Soluble in wate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity Profile of Trisodium Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium (B8492382) diphosphate (B83284) (Na₃HP₂O₇), also known as trisodium pyrophosphate (TSPP) or trisodium monohydrogen diphosphate, is an inorganic compound belonging to the pyrophosphate family.[1][2] It is a versatile chemical utilized across various sectors, including the food industry as a stabilizer, leavening agent, emulsifier, and sequestrant, and has applications in water treatment and as a component in cleaning agents.[3][4] In research and pharmaceutical contexts, its ability to chelate metal ions and act as a buffering agent makes it a compound of interest.

This technical guide provides a comprehensive overview of the core chemical properties and reactivity profile of trisodium diphosphate. It includes quantitative data, detailed experimental methodologies for its characterization, and visualizations of key chemical processes to support its application in research and development.

Chemical and Physical Properties

This compound is a white, crystalline powder or granular solid that is highly soluble in water.[1][3] It is commercially available in anhydrous (Na₃HP₂O₇) and hydrated forms (Na₃HP₂O₇·nH₂O), most commonly as the monohydrate.[1][2] Unlike the strongly alkaline trisodium orthophosphate (Na₃PO₄), aqueous solutions of this compound are nearly neutral.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Trisodium monohydrogen diphosphate | [1] |

| Synonyms | Trisodium pyrophosphate (TSPP), Acid trisodium pyrophosphate | [2][3] |

| CAS Number | 14691-80-6 (Anhydrous) | [2] |

| Molecular Formula | Na₃HP₂O₇ | [3] |

| Molecular Weight | 243.92 g/mol (Anhydrous) | [3] |

| Appearance | White powder or crystal | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Solubility in Water | 293 g/L (at 20°C) | [1] |

| Solubility in Organic Solvents | Insoluble in ethanol | [1] |

| pH of 1% Solution | 6.7 - 7.5 (close to neutral) | [3] |

| Vapor Pressure | 0 Pa (at 20°C) | [1] |

| Purity (Food Grade) | ≥95% | [2] |

| Loss on Drying (Anhydrous) | ≤0.5% | [3] |

Reactivity Profile

This compound is stable under normal conditions but exhibits characteristic reactivity related to its pyrophosphate structure. Its key reactions include hydrolysis, thermal decomposition, and chelation of metal ions.

Hydrolysis

In aqueous solutions, the diphosphate (or pyrophosphate) anion can undergo hydrolysis, which involves the cleavage of the P-O-P bond to form two orthophosphate ions. This reaction is generally slow at room temperature but is accelerated by increased temperature and acidic or enzymatic conditions.

References

An In-depth Technical Guide to the Synthesis and Purification of Trisodium Diphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of trisodium (B8492382) diphosphate (B83284) (Na₃HP₂O₇), also known as trisodium pyrophosphate. This document details the primary production pathways, purification strategies, and analytical methods pertinent to obtaining high-purity trisodium diphosphate for research, pharmaceutical, and industrial applications.

Core Synthesis Methodologies

The commercial production of this compound primarily revolves around the controlled neutralization and thermal treatment of orthophosphate precursors. The key is to create the diphosphate (or pyrophosphate) structure, P₂O₇⁴⁻, from orthophosphate ions, PO₄³⁻.

1.1 Neutralization of Pyrophosphate-Containing Compounds

A common method involves the neutralization of a pyrophosphate-containing compound with an alkali. This can be achieved by reacting a compound like disodium (B8443419) dihydrogen pyrophosphate (Na₂H₂P₂O₇) with sodium hydroxide (B78521).[1] Another approach involves the reaction of a pyrophosphate-containing solution with an alkali or acid at elevated temperatures (60-110°C).[2]

1.2 Thermal Dehydration of Orthophosphates

This compound can also be manufactured by the calcination (thermal dehydration) of a mixture of sodium orthophosphates with a specific sodium oxide to phosphorus pentoxide (Na₂O:P₂O₅) ratio of 3:2.[3] This process involves heating the orthophosphate precursors to induce condensation, where two orthophosphate units combine to form a diphosphate unit with the elimination of a water molecule.

Purification Techniques

The primary method for purifying this compound is crystallization. This process separates the desired product from impurities that remain in the mother liquor.

2.1 Crystallization

After the synthesis reaction, the resulting solution is typically subjected to cooling crystallization.[2] In some methods, a high-temperature crystallization is employed. For instance, after neutralization, the solution can be maintained at a high temperature (e.g., 85-90°C) to facilitate the crystallization of this compound monohydrate.[1] The temperature of the crystallizing solution should be kept above 70°C.[1]

2.2 Separation and Drying

Once crystallization is complete, the solid product is separated from the mother liquor. This is commonly achieved through centrifugal separation and filtration.[1][2] The separated crystals are then dried to remove residual moisture. The drying temperature is critical and can be controlled to produce either the monohydrate or the anhydrous form of this compound. For example, drying at 105-160°C can yield the monohydrate, while further drying at 180-220°C produces the anhydrous form.[2] The filtrate (mother liquor) can often be recycled back into the process for subsequent batches.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis and purification of this compound.

Table 1: Reaction and Crystallization Conditions

| Parameter | Value | Method | Reference |

| Reaction Temperature | 60-110 °C | Neutralization of pyrophosphate compound | [2] |

| Neutralization Solid-to-Liquid Ratio | 3:7 (by weight) | Neutralization of disodium dihydrogen pyrophosphate | [1] |

| Crystallization Temperature | 85-90 °C | High-temperature crystallization | [1] |

| Minimum Crystallization Solution Temperature | > 70 °C | High-temperature crystallization | [1] |

Table 2: Drying Conditions for Final Product

| Product Form | Drying Temperature | Drying Time | Reference |

| This compound Monohydrate | 105-160 °C | 2-4 hours | [2] |

| Anhydrous this compound | 180-220 °C | 2-6 hours (after initial drying) | [2] |

Table 3: Purity Specifications for this compound

| Parameter | Specification | Reference |

| Assay (as P₂O₅ on dried basis) | 57.0% - 59.0% | [3] |

| Loss on Drying (Anhydrous) | ≤ 0.5% (105°C, 4h) | [3] |

| Loss on Drying (Monohydrate) | ≤ 1.0% (105°C, 4h) | [3] |

| Water-Insoluble Matter | ≤ 0.2% | [3] |

| Fluoride | ≤ 10 mg/kg | [3] |

| Arsenic | ≤ 3 mg/kg | [3] |

| Lead | ≤ 4 mg/kg | [3] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Neutralization

Objective: To synthesize this compound monohydrate from disodium dihydrogen pyrophosphate and sodium hydroxide.[1]

Materials:

-

Disodium dihydrogen pyrophosphate (Na₂H₂P₂O₇)

-

45% Sodium hydroxide (NaOH) solution

-

Process water

Procedure:

-

Heat process water in a reactor to 45-50°C.

-

Add and dissolve the disodium dihydrogen pyrophosphate in the heated water.

-

Slowly add the 45% sodium hydroxide solution to the reactor to initiate the neutralization reaction. The molar ratio of disodium dihydrogen pyrophosphate to sodium hydroxide should be 1:1.

-

Maintain a solid-to-liquid weight ratio of 3:7 in the neutralization solution.

-

After the exothermic reaction is complete, maintain the neutralizer temperature at 85-90°C to induce high-temperature crystallization.

-

Monitor the crystallization process to cultivate crystals of the desired size. Ensure the crystalliferous solution temperature remains above 70°C.

-

Proceed to separation and drying as per Protocol 2.

Protocol 2: Purification and Drying

Objective: To isolate and dry the synthesized this compound crystals.

Procedure:

-

Transfer the crystal slurry from the synthesis step to a centrifuge.

-

Perform centrifugal separation to filter out the bulk of the moisture (approximately 65-68%).[1]

-

The resulting filtrate (mother liquor) can be returned to the reactor for reuse.[1]

-

Transfer the moist this compound monohydrate crystals to a dryer.

-

To obtain the monohydrate, dry the crystals at a temperature of 105-160°C for 2-4 hours.[2]

-

To obtain the anhydrous form, subsequently heat the monohydrate crystals to remove the crystal water.

Visualizations

The following diagrams illustrate the key workflows and chemical pathways in the synthesis and purification of this compound.

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Chemical reaction for the synthesis of this compound via neutralization.

Caption: Logical workflow for the drying process to obtain different forms of this compound.

References

Trisodium diphosphate mechanism of action in biological systems

An In-depth Technical Guide on the Core Mechanism of Action of Trisodium (B8492382) Diphosphate (B83284) in Biological Systems

Introduction

Trisodium diphosphate (Na₃HP₂O₇), also known as trisodium pyrophosphate (TSPP) or acid trisodium pyrophosphate, is an inorganic compound that serves as a crucial source of the pyrophosphate anion (PPi) in biological research. In aqueous solutions, it dissociates to provide sodium ions and the biologically active PPi. The mechanism of action of this compound in biological systems is therefore intrinsically linked to the multifaceted roles of extracellular and intracellular pyrophosphate. PPi is a key regulator of biomineralization, a signaling molecule in various cell types, and a product or substrate in numerous metabolic reactions.[1][2] This technical guide provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

The primary mechanisms of action of this compound in biological systems are driven by the chemical and signaling properties of the pyrophosphate anion (PPi).

-

Regulation of Biomineralization: Extracellular PPi is a potent inhibitor of hydroxyapatite (B223615) crystal formation and growth, the primary mineral component of bone. It adsorbs onto the surface of nascent calcium phosphate (B84403) clusters, preventing their aggregation and maturation into crystalline hydroxyapatite. This function is critical in preventing pathological calcification in soft tissues and regulating bone mineralization.[2][3]

-

Cellular Signaling: PPi is not merely a passive physicochemical inhibitor but an active signaling molecule that modulates cellular function, particularly in bone tissue.[3] It influences gene expression in osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). For instance, PPi has been shown to upregulate the expression of osteopontin (B1167477) (OPN), a mineralization inhibitor, through the ERK1/2 and p38 MAPK signaling pathways.[3] There is also evidence suggesting PPi may exert some of its effects through G-protein coupled receptors (GPCRs).[3]

-

Metabolic Homeostasis: Intracellular PPi is a byproduct of over 200 metabolic reactions, including the synthesis of DNA, RNA, and proteins from nucleotide triphosphates (e.g., ATP → AMP + PPi).[1][4] Its accumulation can be toxic and thermodynamically unfavorable for these biosynthetic processes.[4] Therefore, intracellular PPi levels are tightly regulated, primarily by the action of inorganic pyrophosphatases (PPases), which catalyze the hydrolysis of PPi into two molecules of inorganic phosphate (Pi).[1] In some organisms, PPi can also be utilized as an energy donor in place of ATP, for example, by PPi-dependent phosphofructokinase in glycolysis.[1][4]

-

Metal Ion Sequestration: As a polyphosphate, PPi is an effective chelating agent for divalent metal ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺).[5] This sequestration can influence biological processes by modulating the local concentration of these ions and affecting the activity of metalloenzymes that require them as cofactors.

Data Presentation: Quantitative Effects of Pyrophosphate

The following tables summarize quantitative data from studies investigating the effects of pyrophosphate (delivered via sources like this compound) on bone cell function and mineralization.

Table 1: Effect of Pyrophosphate (PPi) on Osteoblast and Osteoclast Function

| Parameter | Cell Type | PPi Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Bone Mineralization | Osteoblasts | Not specified | ≤95% decrease | [3] |

| Osteoclast Formation | Bone Marrow Macrophages | Not specified | ≤50% decrease | [3] |

| Resorptive Activity | Osteoclasts | Not specified | ≤50% decrease | [3] |

| Alkaline Phosphatase (ALP) Activity | MC3T3 Osteoblasts | 0.1 µM | ~250% of control | [6] |

| Alkaline Phosphatase (ALP) Activity | MC3T3 Osteoblasts | 100 µM | ~150% of control |[6] |

Signaling and Metabolic Pathways

Pyrophosphate as a Regulator of Mineralization and Cellular Signaling

Extracellular pyrophosphate plays a dual role. It directly inhibits the growth of hydroxyapatite crystals, and it acts as a signaling molecule to alter gene expression in bone cells, creating an anti-mineralization environment.

Caption: Extracellular PPi signaling inhibits mineralization and regulates osteoblast gene expression.

Central Role of PPi in Cellular Metabolism

Intracellular PPi is produced by macromolecule synthesis and must be hydrolyzed to prevent toxic accumulation and thermodynamic inhibition of anabolic reactions.

Caption: The role of PPi in intracellular metabolic homeostasis.

Experimental Protocols

Protocol 1: In Vitro Osteoblast Mineralization Assay

This protocol describes a method to assess the effect of this compound on osteoblast-mediated matrix mineralization.

Materials:

-

Osteoblast-like cell line (e.g., MC3T3-E1)

-

Basal cell culture medium (e.g., α-MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Osteogenic differentiation medium supplements:

-

Ascorbic acid (50 µg/mL final concentration)

-

β-glycerophosphate (10 mM final concentration)

-

-

Sterile, pH-adjusted 100 mM this compound stock solution

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) for cell fixation

-

Alizarin Red S staining solution (2%, pH 4.2)

-

10% (w/v) Cetylpyridinium (B1207926) chloride solution for quantification

Procedure:

-

Cell Seeding: Seed MC3T3-E1 cells into 24-well plates at a density of 5 x 10⁴ cells/well and culture in basal medium until confluent.

-

Induction of Differentiation: Upon confluence, replace the basal medium with osteogenic differentiation medium.

-

Treatment: To experimental wells, add the this compound stock solution to achieve desired final concentrations (e.g., 0.1 µM to 100 µM). Include a control group with no added this compound.

-

Culture: Culture the cells for 14-21 days, replacing the medium with freshly prepared treatment and control media every 2-3 days.

-

Assessment of Mineralization (Alizarin Red S Staining):

-

After the culture period, aspirate the medium and wash the cell layers twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the fixed cells three times with deionized water.

-

Add Alizarin Red S solution to each well and incubate for 20 minutes at room temperature.

-

Aspirate the staining solution and wash the wells four times with deionized water to remove non-specific staining.

-

Allow plates to air dry and visualize the red-stained calcium deposits via microscopy.

-

-

Quantification:

-

To each stained well, add 400 µL of 10% cetylpyridinium chloride solution to destain the matrix.

-

Incubate for 1 hour at room temperature with gentle shaking.

-

Transfer 100 µL of the extracted stain from each well to a 96-well plate and measure the absorbance at 562 nm.

-

Experimental Workflow Diagram

Caption: General workflow for studying the effects of this compound on mineralization.

Conclusion

This compound serves as a valuable research tool for investigating the biological roles of pyrophosphate. Its primary mechanisms of action are centered on the ability of PPi to act as a physicochemical inhibitor of biomineralization and as a signaling molecule that modulates gene expression and cellular function, particularly in skeletal tissues. Furthermore, the homeostasis of PPi is fundamental to cellular energy metabolism and the progression of biosynthetic reactions. Understanding these mechanisms is critical for researchers in bone biology, metabolic diseases, and for professionals involved in the development of drugs targeting pathways regulated by phosphate and pyrophosphate.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Role of Inorganic Pyrophosphate - Jukka K. Heinonen - Google 도서 [books.google.co.kr]

- 3. researchgate.net [researchgate.net]

- 4. Essential role of pyrophosphate homeostasis mediated by the pyrophosphate-dependent phosphofructokinase in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrophosphate - Wikipedia [en.wikipedia.org]

- 6. Pyrophosphate Stimulates Differentiation, Matrix Gene Expression and Alkaline Phosphatase Activity in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Trisodium Diphosphate: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of trisodium (B8492382) diphosphate (B83284) (Na₄P₂O₇), commonly known as tetrasodium (B8768297) pyrophosphate, using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. It is designed for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for material characterization. This document outlines the core principles of each technique as applied to this inorganic salt, presents quantitative data in structured tables, and provides detailed experimental protocols. Visual workflows for each spectroscopic method are included to aid in experimental design and execution.

Introduction

Trisodium diphosphate, or tetrasodium pyrophosphate (TSPP), is an inorganic compound with the formula Na₄P₂O₇. It is a salt of the pyrophosphate anion (P₂O₇⁴⁻). In its anhydrous form, it is a white, crystalline solid. TSPP serves various functions in industrial applications, including as a buffering agent, an emulsifier, a dispersing agent, and a thickening agent. It is also found in many food products and dental applications. For quality control, research, and development, a thorough characterization of its molecular structure and purity is essential. Spectroscopic methods such as NMR, IR, and Raman are powerful, non-destructive techniques for elucidating the structural features of the pyrophosphate anion and confirming material identity. This guide details the application of these three key spectroscopic techniques to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective technique for probing the local chemical environment of specific nuclei. For this compound, ³¹P and ²³Na NMR are particularly informative.

²³P NMR Spectroscopy: The ³¹P nucleus has a natural abundance of 100% and a spin of ½, making it highly sensitive for NMR analysis.[1] In this compound, the two phosphorus atoms are chemically equivalent, resulting in a single resonance in the ³¹P NMR spectrum. The chemical shift is sensitive to the molecular structure, including the P-O-P linkage and the surrounding counter-ions.

²³Na NMR Spectroscopy: The ²³Na nucleus, with 100% natural abundance and a nuclear spin of 3/2, is also readily studied by NMR.[2] As a quadrupolar nucleus, the resonance line width of ²³Na is sensitive to the symmetry of the local electronic environment.[2] In the solid state, this can provide information about the sodium ion coordination and crystallographic sites.

Quantitative NMR Data

The chemical shifts for this compound are referenced to external standards, typically 85% H₃PO₄ for ³¹P and 0.1 M NaCl in D₂O for ²³Na.[1][2]

| Nucleus | Chemical Shift (δ) ppm | Reference Compound | Notes |

| ³¹P | ~ -4 to -6 ppm | 85% H₃PO₄ | A single peak is observed, characteristic of the pyrophosphate group.[3] The exact shift can vary with pH and solvent. |

| ²³Na | ~ 0 to -8 ppm | 0.1 M NaCl in D₂O | The chemical shift can be influenced by hydration and the specific crystalline form.[4][5] |

Experimental Protocol: Solid-State NMR

This protocol describes a general procedure for acquiring solid-state ³¹P and ²³Na NMR spectra.

-

Sample Preparation:

-

Finely grind the anhydrous this compound powder using a mortar and pestle to ensure homogeneity.

-

Pack the powdered sample into a zirconia rotor (e.g., 4 mm). The rotor should be filled to the appropriate height as specified by the probe manufacturer.

-

Weigh the rotor before and after packing to determine the sample mass.[6]

-

-

Instrumentation and Setup:

-

Data Acquisition (³¹P NMR):

-

Tune and match the probe to the ³¹P frequency (e.g., ~202 MHz on an 11.7 T magnet).[6]

-

Employ a single-pulse direct polarization (DP) sequence with high-power proton decoupling.[6]

-

Set the acquisition parameters:

-

Pulse Width: Use a 60° or 90° pulse, calibrated for the specific probe and sample.

-

Relaxation Delay: A long relaxation delay (e.g., 60-300 s) may be necessary for quantitative analysis due to the potentially long spin-lattice relaxation time (T₁) of phosphorus in solid salts.[6][8]

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-96) to achieve an adequate signal-to-noise ratio.[6]

-

Referencing: Reference the spectrum externally using a sample of 85% H₃PO₄.

-

-

-

Data Acquisition (²³Na NMR):

-

Tune and match the probe to the ²³Na frequency (e.g., ~79 MHz on a 7.0 T magnet).[8]

-

Use a single-pulse experiment.

-

Set the acquisition parameters:

-

Pulse Width: Use a short, calibrated pulse to excite the central transition.

-

Relaxation Delay: A shorter delay (e.g., 2 s) is often sufficient for ²³Na due to efficient quadrupolar relaxation.[8]

-

Number of Scans: Acquire several hundred to a thousand transients.[8]

-

Referencing: Reference the spectrum using a 0.1 M NaCl solution.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Apply an exponential line broadening factor (e.g., 2 Hz) to improve the signal-to-noise ratio.

-

Perform phase and baseline corrections on the resulting spectrum.

-

NMR Experimental Workflow

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. For this compound, the IR spectrum is dominated by the vibrations of the pyrophosphate (P₂O₇⁴⁻) anion. Key vibrational modes include the stretching and bending of the P-O terminal bonds and the P-O-P bridge.

The pyrophosphate anion consists of two PO₃ groups linked by an oxygen atom. The characteristic vibrations include:

-

Asymmetric Stretch of P-O-P (νₐₛ(P-O-P)): A strong absorption typically found in the 900-980 cm⁻¹ region.[9]

-

Symmetric Stretch of P-O-P (νₛ(P-O-P)): A weaker absorption often seen between 650-775 cm⁻¹.[9]

-

Terminal PO₃ Stretching (ν(PO₃)): Strong, broad absorptions usually located in the 1000-1150 cm⁻¹ range.[10][11]

-

Bending/Deformation Modes (δ(O-P-O)): These occur at lower frequencies, typically below 650 cm⁻¹.[9]

Quantitative IR Data

The following table summarizes the characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 1140 - 1090 | Strong, Broad | Asymmetric Stretch (νₐₛ) of terminal PO₃ groups |

| 1060 - 1000 | Strong, Broad | Symmetric Stretch (νₛ) of terminal PO₃ groups |

| ~905 | Strong | Asymmetric Stretch (νₐₛ) of P-O-P bridge[9] |

| ~740 | Medium | Symmetric Stretch (νₛ) of P-O-P bridge[9] |

| < 650 | Medium to Weak | Bending/Deformation modes of O-P-O |

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a convenient sampling technique for analyzing solid powders without extensive sample preparation.[12][13]

-

Sample Preparation:

-

Ensure the this compound sample is a dry, fine powder. No further preparation is typically needed.[14]

-

-

Instrumentation and Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).[13][15]

-

Ensure the ATR crystal surface is clean before use. Clean with a suitable solvent (e.g., isopropanol) and a soft tissue, then allow it to dry completely.

-

-

Data Acquisition:

-

Background Spectrum: Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂, H₂O) and the crystal itself.

-

Sample Spectrum: Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Use the ATR pressure arm to apply consistent and firm pressure to the sample, ensuring good contact between the powder and the crystal.[16]

-

Collect the sample spectrum. Typical parameters include:

-

Wavenumber Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically averaged to improve the signal-to-noise ratio.

-

-

-

Data Processing:

-

The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance spectrum.

-

Perform an ATR correction if necessary, although it is less critical for qualitative identification.

-

Apply baseline correction to the final spectrum for clearer presentation.

-

IR Experimental Workflow

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides complementary information to IR spectroscopy. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. For this compound, Raman spectroscopy is excellent for identifying the symmetric stretching mode of the P-O-P bridge, which is often weak in the IR spectrum.

Key Raman-active modes for the pyrophosphate anion include:

-

Symmetric Stretch of P-O-P (νₛ(P-O-P)): This mode gives rise to a strong and characteristic Raman band.

-

Symmetric Stretch of PO₃ (νₛ(PO₃)): A very intense band is typically observed for this vibration.

-

Asymmetric Stretch of PO₃ (νₐₛ(PO₃)): These modes are also Raman active.

-

Bending/Deformation Modes (δ(O-P-O)): Found at lower wavenumbers.

Quantitative Raman Data

The table below lists the principal Raman shifts for this compound.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~1027 | Very Strong | Symmetric Stretch (νₛ) of terminal PO₃ groups[17] |

| ~1166 | Medium | Asymmetric Stretch (νₐₛ) of terminal PO₃ groups[17] |

| ~980 | Medium | Asymmetric Stretch (νₐₛ) of P-O-P bridge |

| ~740 | Strong | Symmetric Stretch (νₛ) of P-O-P bridge |

| < 600 | Medium to Weak | Bending/Deformation modes of O-P-O[18] |

Experimental Protocol: FT-Raman

This protocol outlines a general procedure for acquiring a Raman spectrum of a solid powder sample.[19]

-

Sample Preparation:

-

No specific preparation is usually required for a powdered sample.

-

Place a small amount of the this compound powder into a sample holder, such as a glass vial or an aluminum sample cup.[20]

-

-

Instrumentation and Setup:

-

Data Acquisition:

-

Place the sample into the spectrometer's sample holder.

-

Focus the laser onto the sample.

-

Set the acquisition parameters:

-

Laser Power: Use a low-to-moderate laser power to avoid sample heating or degradation.

-

Integration Time & Co-additions: Set the integration time and the number of scans (co-additions) to be averaged. For a well-scattering sample like TSPP, a few seconds of integration time with 5-10 co-additions may be sufficient.

-

-

Acquire the Raman spectrum. Many modern instruments have an auto-acquisition mode that optimizes these parameters.[22]

-

-

Data Processing:

-

The spectrum may need to be corrected for instrument response.

-

Perform a baseline correction to remove any underlying fluorescence background.

-

If necessary, perform a cosmic ray removal step, which is a standard feature in most Raman software.

-

Raman Experimental Workflow

Conclusion

NMR, IR, and Raman spectroscopy are indispensable tools for the comprehensive characterization of this compound. ³¹P and ²³Na NMR provide detailed information on the local chemical environments of the phosphorus and sodium nuclei, respectively. IR and Raman spectroscopies offer complementary vibrational information, allowing for the definitive identification of the pyrophosphate anion through its characteristic P-O-P bridge and terminal PO₃ group vibrations. The combination of these techniques provides a robust analytical methodology for identity confirmation, purity assessment, and structural investigation, which is critical for quality assurance in pharmaceutical and industrial applications. The protocols and data presented in this guide serve as a practical resource for scientists and researchers working with this and related inorganic phosphate (B84403) compounds.

References

- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 2. (23Na) Sodium NMR [chem.ch.huji.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biomolecular phase separation through the lens of sodium‐23 NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Speciation of Phosphorus in Pet Foods by Solid-State 31P-MAS-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. researchgate.net [researchgate.net]

- 10. ejournal.upi.edu [ejournal.upi.edu]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. jascoinc.com [jascoinc.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. physicsopenlab.org [physicsopenlab.org]

- 20. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]

- 21. icpms.cz [icpms.cz]

- 22. metrohm.com [metrohm.com]

In-Depth Technical Guide: Trisodium Diphosphate (CAS No. 14691-80-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical identifier and safety data for trisodium (B8492382) diphosphate (B83284). The information is compiled for use in research, scientific, and drug development settings, with a focus on clear data presentation and logical safety workflows.

Chemical Identification

Trisodium diphosphate, also known as trisodium hydrogen diphosphate or trisodium pyrophosphate, is identified by the following Chemical Abstracts Service (CAS) number:

Safety Data Sheet Summary

The following sections summarize the critical safety and handling information derived from the Safety Data Sheet (SDS) for this compound.

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | HNa₃O₇P₂ | [2][3] |

| Molecular Weight | 243.92 g/mol | [2][3] |

| Appearance | White powder or grains | [2] |

| Solubility | Soluble in water | [2] |

| pH (1% solution) | 6.7 - 7.5 | [2] |

Toxicological and Hazard Information

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

Ecological Information

Data regarding the ecological impact of this compound is limited.

| Ecological Test | Result |

| Toxicity to fish | No data available |

| Toxicity to daphnia and other aquatic invertebrates | No data available |

| Toxicity to algae | No data available |

| Persistence and degradability | No data available |

| Bioaccumulative potential | No data available |

Source:[1]

Experimental Protocols

Detailed experimental protocols for the toxicological and ecological assessments summarized in the Safety Data Sheet are not publicly available within the SDS documents. These documents typically provide the results and classifications from standardized tests (e.g., OECD guidelines) rather than the full, step-by-step methodologies. For detailed experimental procedures, researchers should refer to the underlying toxicological studies or relevant regulatory filings.

Visualized Safety Workflow

The following diagram illustrates the logical workflow for handling this compound, from hazard identification to appropriate response and disposal, based on the GHS classifications.

Caption: Logical safety workflow for this compound.

References

An In-depth Technical Guide to the Solubility of Trisodium Diphosphate in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trisodium (B8492382) diphosphate (B83284) (also known as trisodium pyrophosphate or TSPP), a compound of significant interest in various scientific and industrial applications, including pharmaceuticals, food technology, and materials science. This document details its solubility in a range of aqueous and organic solvents, presents experimental protocols for solubility determination, and offers visual representations of key concepts.

Solubility of Trisodium Diphosphate

The solubility of this compound is critically dependent on the nature of the solvent and the temperature. Its behavior in aqueous solutions is markedly different from that in organic solvents.

Aqueous Solubility

This compound is highly soluble in water. This solubility is influenced by temperature, with an increase in temperature generally leading to a significant increase in solubility. The dissolution of this compound in water is an endothermic process, meaning it absorbs heat from the surroundings.

Table 1: Solubility of Anhydrous this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 5.4 |

| 20 | 12.0 |

| 25 | 14.5 |

| 40 | 23.3 |

| 100 | 94.6 |

Table 2: Solubility of this compound Dodecahydrate in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | 28.3 |

The presence of other solutes, such as salts and acids, can significantly impact the solubility of this compound in aqueous solutions.

Table 3: Solubility of this compound in Aqueous Sodium Chloride (NaCl) Solutions at 25°C

| NaCl Concentration (mol/L) | This compound Solubility ( g/100g H₂O) |

| 0 | 14.5 |

| 1 | 8.2 |

| 2 | 4.8 |

| 3 | 2.9 |

| 4 | 1.8 |

| 5 | 1.2 |

Note: Data extrapolated from graphical representations and may be approximate.

Studies have also investigated the solubility in the presence of sodium hydroxide (B78521) (NaOH) and phosphoric acid (H₃PO₄), indicating complex phase equilibria. Generally, in highly alkaline solutions, the solubility of this compound can be affected by the common ion effect and the formation of different hydrated species. In acidic solutions, this compound will react to form pyrophosphoric acid and its various protonated forms, which influences the overall solubility.

Organic Solvent Solubility

This compound is generally considered to be insoluble or sparingly soluble in most organic solvents. This is due to its ionic nature and the large lattice energy of the salt, which cannot be overcome by the weaker solvation forces provided by less polar organic molecules.

Table 4: Solubility of this compound in Various Organic Solvents

| Solvent | Common Name | Solubility |

| Methanol | Wood Alcohol | Practically Insoluble |

| Ethanol | Alcohol | Insoluble |

| Acetone | Propanone | Practically Insoluble |

| Dimethyl Sulfoxide (DMSO) | Practically Insoluble | |

| Glycerol | Sparingly Soluble | |

| Ethylene Glycol | Sparingly Soluble | |

| Carbon Disulfide | Insoluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development activities. The following are detailed methodologies for key experiments to determine the solubility of this compound.

Gravimetric Method for Aqueous Solubility

This method is a reliable and straightforward approach for determining the solubility of a salt in an aqueous solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in water at a constant temperature.

Materials:

-

This compound

-

Distilled or deionized water

-

Thermostatic water bath

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)

-

Drying oven

-

Desiccator

-

Calibrated thermometer

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of distilled water in an Erlenmeyer flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Allow the solution to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation (e.g., using a magnetic stirrer) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated pipette to avoid crystallization upon cooling.

-

Filter the solution quickly using a pre-weighed filter paper to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed evaporating dish.

-

Evaporate the solvent by heating the dish in a drying oven at a temperature sufficient to remove the water without decomposing the salt (e.g., 105-110°C).

-

Once all the water has evaporated, cool the dish containing the dry this compound residue in a desiccator to room temperature.

-

Weigh the dish with the residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty evaporating dish from the final constant mass.

-

The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or grams of solute per 100 g of solvent.

-

Spectrophotometric Method for Low Aqueous Concentrations

For determining very low concentrations of phosphate (B84403), which might be relevant for assessing solubility in certain aqueous media or for trace analysis, the molybdenum blue spectrophotometric method is highly effective.

Objective: To determine the concentration of phosphate ions in a solution.

Principle: In an acidic medium, orthophosphate ions react with ammonium (B1175870) molybdate (B1676688) to form a phosphomolybdate complex. This complex is then reduced by a reducing agent (e.g., ascorbic acid or stannous chloride) to form a stable, intensely colored molybdenum blue complex. The absorbance of this blue solution is directly proportional to the phosphate concentration and can be measured using a spectrophotometer.

Materials:

-

Spectrophotometer

-

Ammonium molybdate solution

-

Reducing agent solution (e.g., ascorbic acid)

-

Sulfuric acid solution

-

Standard phosphate stock solution

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Reagents and Standards:

-

Prepare a stock solution of ammonium molybdate and the chosen reducing agent in an acidic medium (sulfuric acid).

-

Prepare a series of standard phosphate solutions of known concentrations by diluting a primary standard phosphate stock solution.

-

-

Sample Preparation:

-

If necessary, dilute the sample containing the dissolved this compound to bring the phosphate concentration within the linear range of the calibration curve.

-

-

Color Development:

-

To a known volume of the sample (and each standard), add the acidic ammonium molybdate solution, followed by the reducing agent.

-

Allow the color to develop for a specific period as defined by the standard method (e.g., 10-30 minutes).

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance for the molybdenum blue complex (typically around 880 nm). Use a reagent blank to zero the spectrophotometer.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standards against their corresponding phosphate concentrations.

-

Determine the phosphate concentration in the sample by interpolating its absorbance on the calibration curve.

-

From the phosphate concentration, calculate the concentration of this compound in the original solution.

-

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Dissolution and Hydrolysis Pathway in Water

When this compound dissolves in water, it dissociates and the resulting pyrophosphate ion undergoes hydrolysis, contributing to the alkaline nature of the solution.

Caption: Dissolution and hydrolysis of this compound in water.

Historical applications of trisodium diphosphate in scientific research

An in-depth technical guide to the historical applications of trisodium (B8492382) phosphate (B84403) in scientific research, designed for researchers, scientists, and drug development professionals.

Introduction

While the term "trisodium diphosphate" is chemically ambiguous, it is often used interchangeably with the more common and historically significant compound, trisodium phosphate (Na₃PO₄), also known as trisodium orthophosphate or TSP. This guide will focus on the multifaceted applications of trisodium phosphate in scientific research, a compound that has served as a valuable tool in microbiology, molecular biology, and materials science. Its utility stems from its properties as a strong alkaline agent, a source of inorganic phosphate, and a precipitating agent.[1]

Data Presentation

The antimicrobial properties of trisodium phosphate have been a subject of extensive research, particularly in the context of food safety. The following table summarizes the quantitative data on its efficacy against various microorganisms.

Table 1: Antibacterial Efficacy of Trisodium Phosphate on Meat Products

| Organism(s) | Food Matrix | TSP Concentration (%) | Treatment Time & Temperature | Average Log Reduction (CFU/g or cm²) |

| Salmonella Typhimurium, Listeria monocytogenes, E. coli O157:H7 | Beef Tissue | 8, 10, 12 | 15s, 60s, 180s at 25°C, 40°C, 55°C | 0.8 - 1.2 (Gram-negative), <0.8 (Gram-positive) |

| Salmonella enterica serovar Enteritidis | Tryptic Soy Broth (TSB) | 1.5, 2.0, 2.5 | Not specified | D-values of 36.90, 15.17, and 6.27 min, respectively |

Source: BenchChem, PubMed Central[1][2]

Experimental Protocols

Trisodium phosphate has been employed in a variety of experimental settings. Below are detailed methodologies for some of its key historical applications.

Antimicrobial Treatment of Laboratory Samples

This protocol describes a general method for assessing the antimicrobial efficacy of trisodium phosphate.

Objective: To determine the reduction in microbial load on a given surface or in a liquid culture.

Materials:

-

Trisodium phosphate (TSP)

-

Sterile deionized water

-

Bacterial culture (e.g., E. coli, Salmonella)

-

Petri dishes with appropriate growth medium (e.g., Tryptic Soy Agar)

-

Incubator

-

pH meter

-

Sterile pipettes and spreaders

Methodology:

-

Prepare a stock solution of trisodium phosphate (e.g., 10% w/v) in sterile deionized water.

-

Prepare working solutions of desired concentrations (e.g., 1%, 2%, 5%) by diluting the stock solution. Adjust the pH if necessary for specific experimental controls.

-

Inoculate the surface or liquid to be tested with a known concentration of the target microorganism.

-

Apply the trisodium phosphate solution to the inoculated sample for a specific contact time (e.g., 1, 5, 10 minutes).

-

Neutralize the antimicrobial action of TSP, if necessary, by using a suitable neutralizing buffer.

-

Plate serial dilutions of the treated sample onto the growth medium.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for E. coli).

-

Count the number of colony-forming units (CFUs) and calculate the log reduction compared to an untreated control.

Synthesis of Hydroxyapatite (B223615) Nanoparticles

This protocol details the wet chemical precipitation method for synthesizing hydroxyapatite (HAp) nanoparticles using trisodium phosphate as a phosphate source.[3]

Objective: To synthesize hydroxyapatite nanoparticles for applications in biomaterials research.

Materials:

-

Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Trisodium phosphate (Na₃PO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Syringe pump

-

Ultrasonic bath

-

Magnetic stirrer

Methodology:

-

Prepare a calcium nitrate solution by dissolving Ca(NO₃)₂·4H₂O in deionized water.

-

Prepare a trisodium phosphate solution by dissolving Na₃PO₄ in deionized water.

-

Prepare a sodium hydroxide solution.

-

In a beaker, mix the trisodium phosphate and sodium hydroxide solutions.

-

Place the beaker in an ultrasonic bath for 5 minutes to ensure homogeneity.

-

Slowly add the calcium nitrate solution to the phosphate/hydroxide mixture at a constant rate (e.g., 40 mL/h) using a syringe pump while stirring. A white precipitate of hydroxyapatite will form.

-

After the addition is complete, continue stirring the suspension for a designated period.

-

Wash the precipitate with deionized water until a neutral pH is achieved.

-

Filter and dry the resulting hydroxyapatite powder at 80°C for 24 hours.[3]

Early Protocols for Nucleic Acid Research

Historically, trisodium phosphate was a suitable component for alkaline lysis buffers used in the extraction of nucleic acids, predating the widespread use of more specialized modern reagents.[1]

Objective: To lyse cells and release nucleic acids using a strong alkaline solution.

Mandatory Visualization

The following diagrams illustrate workflows and signaling pathways related to the research applications of trisodium phosphate.

Conclusion

Trisodium phosphate, a compound with a rich history in various industrial applications, has also played a significant, if sometimes understated, role in scientific research. From its early use in creating alkaline conditions for biochemical experiments to its more defined applications in microbiology and materials synthesis, TSP has proven to be a versatile and cost-effective laboratory reagent. While modern research has often moved towards more specialized chemicals, the foundational principles of its utility, particularly as a source of inorganic phosphate and as a potent alkaline agent, remain relevant in contemporary scientific investigation.[1]

References

Methodological & Application

Application Notes and Protocols for Using Trisodium Phosphate as a Buffering Agent in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate buffer is a critical determinant for the success of any enzymatic assay. The buffer system maintains a stable pH, which is paramount for optimal enzyme structure, function, and activity.[1] While a variety of buffering agents are available, trisodium (B8492382) phosphate (B84403) (TSP) presents a unique option for assays requiring a highly alkaline environment.[1] This document provides detailed application notes and protocols for the use of trisodium phosphate as a buffering agent in enzymatic assays, with a focus on its properties, applications, and potential limitations.

It is important to distinguish between Trisodium Phosphate (TSP) , with the chemical formula Na₃PO₄, and Trisodium Diphosphate (B83284) , also known as Trisodium Pyrophosphate (Na₃HP₂O₇). While both are sodium phosphate salts, TSP is the salt of orthophosphoric acid and is significantly more alkaline, making it suitable for creating high pH buffers. Trisodium diphosphate is a salt of pyrophosphoric acid and has different chemical and buffering properties. These application notes will focus on Trisodium Phosphate (TSP) due to its utility in high pH enzymatic assays.

Properties of Trisodium Phosphate as a Buffering Agent

Trisodium phosphate is a white, granular or crystalline solid that is highly soluble in water, producing a strongly alkaline solution.[1] Its key characteristics relevant to enzymatic assays include:

-

High Alkalinity : TSP solutions typically exhibit a pH in the range of 11.5 to 12.5, making it a suitable buffer for enzymes that function optimally in highly alkaline conditions.[1]

-

Buffering Capacity : The buffering capacity of TSP is centered around the third pKa of phosphoric acid (pKa₃), which is approximately 12.32. This allows it to resist pH changes in this alkaline range.[1]

-

Potential for Enzyme Inhibition : Phosphate ions can act as inhibitors for certain enzymes, particularly those involved in phosphorylation and dephosphorylation reactions where phosphate is a product.[1] This product inhibition should be a key consideration when designing an assay.

-

Metal Chelation : Trisodium phosphate can sequester metal ions.[1] This can be advantageous if metal ion contamination is a concern, but detrimental if the enzyme requires divalent cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺) for its activity.[2][3]

Data Presentation: Comparative Analysis of Buffering Agents

The choice of buffer can significantly impact enzyme kinetics. The following tables summarize comparative data for alkaline phosphatase activity in different buffer systems.

Table 1: Comparison of Kinetic Parameters of Alkaline Phosphatase in Different Buffers

| Buffer System | pH | Vmax (relative units) | Km (mM) |

| Tris | 8.6 | ~4.5 | ~0.35 |

| 8.85 | ~5.5 | ~0.45 | |

| 9.1 | ~6.5 | ~0.55 | |

| Tricine | 8.6 | ~3.0 | ~0.25 |

| 8.85 | ~3.8 | ~0.30 | |

| 9.1 | ~4.5 | ~0.35 | |

| Glycine | 8.6 | ~1.8 | ~0.15 |

| 8.85 | ~2.2 | ~0.18 | |

| 9.1 | ~2.8 | ~0.22 |

Data adapted from a study on the effects of Tris, Tricine, and Glycine buffers on alkaline phosphatase activity.[1]

Table 2: Relative Activity of Hen Serum Alkaline Phosphatase in Various Buffers

| Buffer System | Relative Activity (%) |

| Diethanolamine (DEA) | 100 |

| Glycine | ~20-33 |

| Barbital | ~20-33 |

| Carbonate | ~20-33 |

Data adapted from a study comparing buffer systems for hen serum alkaline phosphatase, with DEA buffer activity set to 100%.[1]

Table 3: Considerations for Using Trisodium Phosphate Buffer

| Advantage | Disadvantage | Mitigation Strategy |

| Provides a high pH environment (11.5-12.5) suitable for certain enzymes.[1] | Phosphate can be a product inhibitor for phosphatases.[1] | Perform initial velocity measurements and consider alternative buffers if inhibition is significant. |

| Cost-effective and readily available. | Can chelate essential metal cofactors (e.g., Mg²⁺, Zn²⁺).[2][3] | Supplement with additional metal ions or choose a non-chelating buffer. |

| High solubility in water.[1] | Poor buffering capacity outside of its pKa₃ range (~12.32).[1] | Ensure the desired assay pH is close to 12.3. For pH values around 9.5-10.5, Tris or carbonate buffers may be more suitable.[1] |

Experimental Protocols

Protocol 1: Preparation of 0.1 M Trisodium Phosphate Buffer (pH 11.5)

Materials:

-

Trisodium phosphate, dodecahydrate (Na₃PO₄·12H₂O, MW: 380.12 g/mol )

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

pH meter

-

Magnetic stirrer and stir bar

-

1 L volumetric flask

Procedure:

-

Weigh 38.01 g of trisodium phosphate dodecahydrate.

-

Dissolve the trisodium phosphate in approximately 800 mL of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar to facilitate dissolution.

-

Once fully dissolved, transfer the solution to a 1 L volumetric flask.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Carefully add 1 M HCl dropwise to the solution while continuously monitoring the pH. The initial pH will be above 12.

-

Continue adding HCl until the pH of the solution reaches 11.5.

-

Add deionized water to bring the final volume to the 1 L mark of the volumetric flask.

-

Store the buffer at room temperature.

Protocol 2: Colorimetric Assay for Alkaline Phosphatase (ALP) Activity

This protocol describes a typical colorimetric assay for alkaline phosphatase using p-nitrophenyl phosphate (pNPP) as a substrate in a trisodium phosphate buffer.

Materials:

-

0.1 M Trisodium Phosphate Buffer, pH 11.5 (prepared as in Protocol 1)

-

p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mg/mL in the trisodium phosphate buffer, prepare fresh)

-

Alkaline phosphatase (ALP) enzyme solution (diluted to a suitable concentration in the assay buffer)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Procedure:

-

Prepare the reaction mixture: In each well of a 96-well microplate, add 180 µL of the 0.1 M Trisodium Phosphate Buffer (pH 11.5).

-

Add the substrate: To each well, add 10 µL of the pNPP substrate solution.

-

Pre-incubate: Pre-incubate the plate at 37°C for 5 minutes to allow the reaction mixture to reach the optimal temperature.

-

Initiate the reaction: Add 10 µL of the alkaline phosphatase enzyme solution to each well to start the reaction. For a blank control, add 10 µL of the assay buffer instead of the enzyme solution.

-

Incubate: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop the reaction (optional): The reaction can be stopped by adding a small volume of a strong base, such as 0.1 M NaOH. However, in a highly alkaline buffer like TSP, the reaction may proceed slowly even after the intended incubation time. For kinetic assays, continuous monitoring is preferred.

-

Measure absorbance: Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is measured at this wavelength.

-

Calculate enzyme activity: The rate of p-nitrophenol formation is proportional to the ALP activity. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol at pH 11.5.

Signaling Pathways and Experimental Workflows

Alkaline Phosphatase in Osteoblast Differentiation and Mineralization

Alkaline phosphatase plays a crucial role in bone formation by increasing the local concentration of inorganic phosphate, a key component of hydroxyapatite, the mineral phase of bone. Its expression and activity in osteoblasts are tightly regulated by various signaling pathways, including the p38 MAP kinase pathway.

Caption: Regulation of Alkaline Phosphatase (ALP) expression by the p38 MAP kinase signaling pathway in osteoblasts.

General Workflow for an Enzymatic Assay Using Trisodium Phosphate Buffer

The following diagram outlines the key steps in performing an enzymatic assay with a trisodium phosphate buffer.

Caption: General workflow for conducting an enzymatic assay using a trisodium phosphate buffer.

Discussion and Considerations

Trisodium phosphate is a viable buffering agent for enzymatic assays that require a highly alkaline environment. However, its use is not widespread, and several factors should be considered:

-

Enzyme Compatibility : The high pH of TSP buffers can denature many enzymes. Its application is generally limited to enzymes that are stable and active at pH values above 11. For most enzymes with an alkaline pH optimum in the range of 8-10, other buffers such as Tris-HCl or glycine-NaOH are often more suitable and provide better buffering capacity in that range.[1]

-

Product Inhibition : For phosphatases, the phosphate ions from the buffer can act as a product inhibitor, potentially confounding kinetic measurements.[1] It is crucial to perform initial rate kinetics to minimize the effects of product inhibition.

-

Metal Ion Chelation : Researchers must be mindful of the metal-chelating properties of phosphate.[2][3] If the enzyme of interest is a metalloenzyme, the use of a phosphate buffer may lead to reduced activity. In such cases, supplementation with the required metal ion or the use of a non-chelating buffer should be considered.

-

Buffer Preparation : Due to the high initial pH of a TSP solution, careful and gradual addition of a strong acid is required to adjust the pH to the desired value.

References

Application of Trisodium Diphosphate in Protein Crystallization Protocols: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The crystallization of proteins is a critical bottleneck in structural biology and drug discovery. The selection of an appropriate precipitant is paramount to obtaining high-quality crystals suitable for X-ray diffraction. While common precipitants like polyethylene (B3416737) glycols (PEGs) and ammonium (B1175870) sulfate (B86663) are widely used, less conventional reagents can offer unique advantages for challenging proteins. This document provides a comprehensive overview of the application of sodium phosphates, with a specific focus on trisodium (B8492382) phosphate (B84403) as a representative, in protein crystallization protocols.

It is important to note that while the user's query specified trisodium diphosphate (B83284) (trisodium pyrophosphate) , an extensive review of scientific literature and chemical supplier databases indicates that it is not a commonly used precipitant in protein crystallization. Its primary role in biochemical applications is as a buffering agent, a sequestrant of metal ions, and an emulsifying agent, particularly in the food industry. In laboratory settings, sodium pyrophosphate is often utilized as a phosphatase inhibitor in lysis and extraction buffers.

Conversely, trisodium phosphate (Na₃PO₄) , a closely related inorganic salt, has found a niche application as a precipitating agent in protein crystallization.[1] Its distinct properties, particularly its high alkalinity, can be leveraged to promote crystallization of proteins that have been recalcitrant to more standard methods.[1]

This application note will therefore focus on the principles and protocols for using trisodium phosphate as a precipitant, and discuss the broader roles of phosphate and pyrophosphate ions in protein crystallization experiments.

Physicochemical Properties of Trisodium Phosphate

Understanding the physicochemical properties of trisodium phosphate is essential for its effective application in crystallization experiments.[1] A summary of its key characteristics is provided in the table below.

| Property | Value | Significance in Protein Crystallization |

| Molecular Formula | Na₃PO₄ | Provides phosphate and sodium ions for interaction with protein molecules.[1] |

| Molecular Weight | 163.94 g/mol (anhydrous) | Crucial for the accurate preparation of molar stock solutions.[1] |

| pH of 1% solution | ~12 | The high alkalinity is a key feature, significantly influencing protein surface charge and solubility.[1] |

| Solubility in water | 12.1 g/100 mL (20 °C) | High solubility allows for the preparation of concentrated stock solutions for screening.[1] |

| Appearance | White crystalline solid | Available in a pure, solid form suitable for preparing high-quality reagents.[2] |

Mechanism of Action in Protein Crystallization

Trisodium phosphate primarily induces protein crystallization through the "salting-out" effect.[1] At high concentrations, the salt ions compete with the protein for water molecules, leading to the dehydration of the protein surface and a reduction in its solubility.[1] This controlled precipitation can lead to a supersaturated protein solution, which is a prerequisite for the formation of crystal nuclei and subsequent crystal growth.[1]

Furthermore, the highly alkaline nature of trisodium phosphate solutions can significantly alter the surface charge of a protein.[1] This change in surface chemistry can promote favorable intermolecular contacts that are necessary for the formation of a well-ordered crystal lattice.[1]

Experimental Protocols

Preparation of a 1 M Trisodium Phosphate Stock Solution

Materials:

-

Trisodium phosphate, dodecahydrate (Na₃PO₄·12H₂O)

-

Ultrapure water

-

0.22 µm sterile filter

-

Sterile storage bottles

Protocol:

-

To prepare a 1 M stock solution, dissolve 380.12 g of trisodium phosphate dodecahydrate in approximately 800 mL of ultrapure water.

-

Gently heat and stir the solution until the salt is completely dissolved.

-

Allow the solution to cool to room temperature.

-

Adjust the final volume to 1 L with ultrapure water. The pH of this solution will be highly alkaline. If a lower pH is required, it must be carefully adjusted with an appropriate acid, such as phosphoric acid, while monitoring with a calibrated pH meter.

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Store the stock solution in a sterile bottle at room temperature.[1]

Protein Crystallization Screening using Hanging Drop Vapor Diffusion

This protocol describes a basic screening experiment to determine initial crystallization conditions using trisodium phosphate.

Materials:

-

Purified protein solution (5-25 mg/mL in a low ionic strength buffer)

-

1 M Trisodium phosphate stock solution

-

24-well crystallization plates

-

Siliconized glass cover slips

-

Pipettes and tips

-

Sealing grease or tape

Protocol:

-

Prepare a range of trisodium phosphate concentrations (e.g., 0.5 M, 0.7 M, 0.9 M, 1.1 M) by diluting the 1 M stock solution with ultrapure water.

-

Pipette 500 µL of each trisodium phosphate solution into the reservoirs of the 24-well plate.

-

On a clean, siliconized cover slip, pipette 1 µL of the protein solution.

-

Add 1 µL of the corresponding reservoir solution to the protein drop.

-

Carefully invert the cover slip and place it over the reservoir, ensuring a good seal with the grease or tape.

-

Repeat this process for all desired concentrations.

-

Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.[1]

Visualization of Experimental Workflow and Logical Relationships

Caption: Workflow for protein crystallization screening with trisodium phosphate.

Caption: Logical relationships of phosphate compounds in protein crystallization.

Broader Context: Phosphates and Pyrophosphates in Crystallization

While trisodium diphosphate is not a common precipitant, both phosphate and pyrophosphate ions can play significant roles in protein crystallization experiments.

-

Phosphate Buffers: Phosphate-buffered saline (PBS) is a widely used buffer in biochemistry. However, in crystallization, phosphate buffers are sometimes avoided as they can lead to the formation of salt crystals, creating false positives.[3][4]

-

Pyrophosphate as a Ligand: For proteins that naturally bind pyrophosphate, such as pyrophosphatases, the inclusion of pyrophosphate in the crystallization solution can be crucial. It can help to stabilize the protein in a specific conformation, which may be more amenable to crystallization. In such cases, pyrophosphate acts as a specific additive rather than a bulk precipitant.

Conclusion

Trisodium phosphate is a specialized precipitant that can be a valuable tool for crystallizing proteins that are resistant to more conventional methods.[1] Its high alkalinity and salting-out properties offer a unique chemical space to explore in crystallization screening.[1] While this compound is not typically used as a precipitant, the broader family of phosphate and pyrophosphate compounds can influence crystallization outcomes through various mechanisms, including buffering and specific ligand binding. A systematic approach to screening, including the use of less common precipitants like trisodium phosphate, can increase the chances of success in the challenging endeavor of protein crystallization, ultimately facilitating advancements in structural biology and drug development.

References

Trisodium Diphosphate: A Versatile Chelating Agent in Biochemical Reactions

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium (B8492382) diphosphate (B83284), also known as trisodium pyrophosphate (Na₃HP₂O₇), is a widely utilized inorganic compound in various biochemical and molecular biology applications. Its ability to form stable complexes with divalent metal cations makes it a valuable chelating agent for controlling the concentration of free metal ions in solution. This property is crucial in numerous enzymatic reactions, nucleic acid manipulations, and other biological assays where metal ions can act as cofactors, inhibitors, or sources of interference. These application notes provide a comprehensive overview of the use of trisodium diphosphate as a chelating agent, including quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and workflows.

Data Presentation: Chelation of Divalent Cations

| Metal Ion | Stability Constant (log K) for Pyrophosphate (P₂O₇⁴⁻) | Notes |

| Magnesium (Mg²⁺) | ~5.0 - 5.4 | The stability is pH-dependent. |

| Calcium (Ca²⁺) | ~4.0 - 5.0 | Forms soluble complexes, preventing precipitation of calcium salts. |

| Manganese (Mn²⁺) | ~6.7 | Stronger chelation compared to Mg²⁺ and Ca²⁺. |

| Zinc (Zn²⁺) | ~8.7 | Exhibits strong chelation, relevant for metalloenzyme studies. |

Note: The stability constants can vary with pH, temperature, and ionic strength of the solution.

Applications in Biochemical Reactions

The chelating properties of this compound are leveraged in a variety of biochemical contexts:

-

Enzyme Regulation: Many enzymes, particularly metalloproteinases, require divalent cations like Zn²⁺ or Ca²⁺ for their catalytic activity. This compound can be used to inhibit these enzymes by sequestering the essential metal ion from their active site. This is particularly useful in preventing unwanted proteolytic degradation during protein purification and analysis.

-

Nucleic Acid Manipulation: Divalent cations, especially Mg²⁺, are essential cofactors for DNA and RNA polymerases. However, excess free Mg²⁺ can lead to non-specific amplification and reduce the fidelity of PCR. This compound can be judiciously used in PCR optimization to control the concentration of free Mg²⁺, thereby improving reaction specificity and yield. It is also a component of some cell lysis buffers, where it helps to chelate divalent cations that could activate nucleases and degrade DNA and RNA.

-

Reaction Buffers: this compound can be incorporated into biochemical buffers to maintain a low and controlled concentration of free divalent cations. This is critical in studies where the effects of specific metal ions are being investigated or where the presence of contaminating metal ions could interfere with the assay.

Experimental Protocols

Protocol 1: Inhibition of Metalloproteinase Activity

This protocol describes a general method for assessing the inhibitory effect of this compound on a metalloproteinase using a fluorogenic substrate.

Materials:

-

Purified metalloproteinase (e.g., MMP-2, MMP-9)

-

Fluorogenic metalloproteinase substrate (e.g., a FRET-based peptide)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)

-

This compound stock solution (100 mM, pH adjusted to 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup: In a 96-well black microplate, prepare the following reactions in triplicate:

-

Enzyme Activity Control: 20 µL Assay Buffer + 10 µL purified metalloproteinase.

-

Inhibition Wells: 20 µL of varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 mM final concentration) + 10 µL purified metalloproteinase.

-

No Enzyme Control: 30 µL Assay Buffer.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 70 µL of the fluorogenic substrate (prepared in Assay Buffer to the desired final concentration) to all wells to initiate the reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

-

Data Analysis:

-

Subtract the background fluorescence (No Enzyme Control) from all readings.

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the reaction velocity as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Protocol 2: Optimizing Magnesium Concentration in PCR using this compound

This protocol provides a method to optimize the concentration of free Mg²⁺ in a PCR reaction using a gradient of this compound.

Materials:

-

DNA template

-

Forward and reverse primers

-

dNTP mix

-

Taq DNA polymerase

-

Standard PCR buffer (containing MgCl₂)

-

This compound stock solution (10 mM, pH 8.0)

-

Nuclease-free water

-

Thermocycler

Procedure:

-

Master Mix Preparation: Prepare a PCR master mix containing all components except MgCl₂ and this compound.

-

Reaction Setup: Set up a series of PCR tubes. To each tube, add the master mix and a constant, potentially suboptimal, concentration of MgCl₂ (e.g., 1.5 mM).

-

This compound Gradient: Add increasing amounts of the 10 mM this compound stock solution to the tubes to achieve a range of final concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM). Adjust the final volume of each reaction with nuclease-free water.

-

PCR Amplification: Perform the PCR using a standard amplification protocol.

-

Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis. The optimal concentration of this compound will correspond to the lane with the highest yield of the specific product and the least amount of non-specific products or primer-dimers.

Visualizations

Signaling Pathway: Inhibition of Metalloproteinase Activity

Caption: Mechanism of metalloproteinase inhibition by this compound.

Experimental Workflow: PCR Optimization with this compound

Caption: Workflow for optimizing PCR with this compound.

Conclusion

This compound is a cost-effective and versatile chelating agent with numerous applications in biochemical research. Its ability to modulate the concentration of free divalent cations allows for the fine-tuning of enzymatic reactions, improvement of nucleic acid amplification, and stabilization of biological reagents. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize this compound in their experimental designs. As with any reagent, empirical optimization is recommended to achieve the best results for specific applications.

Application Notes: The Role of Trisodium Diphosphate in Nucleic Acid Extraction and Purification

Introduction

Nucleic acid precipitation is a cornerstone technique in molecular biology, essential for concentrating and purifying DNA and RNA from aqueous solutions. The fundamental principle involves neutralizing the negatively charged phosphate (B84403) backbone of nucleic acids with cations from a salt, followed by the addition of an alcohol (typically ethanol (B145695) or isopropanol) to decrease their solubility, causing them to precipitate.[1] While salts like sodium acetate (B1210297), sodium chloride, and ammonium (B1175870) acetate are standard reagents for this purpose, the role of trisodium (B8492382) diphosphate (B83284) is often misunderstood.

This document clarifies the role of trisodium salts in nucleic acid purification, differentiating between the use of trisodium phosphate in lysis buffers and the critical function of trisodium citrate (B86180) in post-precipitation wash steps.

1. Trisodium Phosphate in Lysis Buffers